molecular formula C15H25NO4 B8307826 tert-butyl N-Boc-4-methylene-L-prolinate

tert-butyl N-Boc-4-methylene-L-prolinate

Cat. No.: B8307826
M. Wt: 283.36 g/mol
InChI Key: YGOWHMIOSLSPJC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-Boc-4-methylene-L-prolinate is a compound of significant interest in organic chemistry. It is a derivative of proline, an amino acid, and features protective groups that make it useful in various synthetic applications. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) and tert-butyl ester groups, which are commonly used as protecting groups in peptide synthesis and other organic reactions.

Preparation Methods

Mechanism of Action

The mechanism of action of tert-butyl N-Boc-4-methylene-L-prolinate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl ester group similarly protects the carboxyl group. The deprotection of these groups is typically achieved through acid-catalyzed cleavage, which involves protonation of the carbonyl oxygen and subsequent elimination of the tert-butyl cation .

Comparison with Similar Compounds

tert-butyl N-Boc-4-methylene-L-prolinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual protection, which provides stability and selectivity in synthetic applications.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

ditert-butyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C15H25NO4/c1-10-8-11(12(17)19-14(2,3)4)16(9-10)13(18)20-15(5,6)7/h11H,1,8-9H2,2-7H3/t11-/m0/s1

InChI Key

YGOWHMIOSLSPJC-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=C)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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